methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride (CAS: 181228-33-1, molecular formula: C₉H₁₈N₂O₄·HCl, molecular weight: 254.71) is a chiral amino ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl group on the propanoate backbone . This compound is widely utilized as an intermediate in peptide synthesis and pharmaceutical research due to its stability under basic conditions and ease of deprotection under acidic conditions. The hydrochloride salt form enhances crystallinity and solubility in polar solvents, making it advantageous for industrial-scale applications .
Properties
Molecular Formula |
C9H18ClNO5 |
|---|---|
Molecular Weight |
255.69 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO5.ClH/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4;/h6,11H,5H2,1-4H3,(H,10,13);1H/t6-;/m0./s1 |
InChI Key |
LKAMQLJJUISNCN-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of Serine Methyl Ester Hydrochloride
The most common and straightforward method involves the protection of the amino group of L-serine methyl ester hydrochloride with a Boc protecting group. This method is well-documented in peptide synthesis protocols and involves the following steps:
- Starting Material: L-serine methyl ester hydrochloride
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (typically sodium bicarbonate or triethylamine), solvent (commonly dichloromethane or aqueous-organic mixtures)
-
- Dissolve L-serine methyl ester hydrochloride in a suitable solvent.
- Add a base to neutralize the hydrochloride salt and liberate the free amine.
- Slowly add Boc2O under stirring at low temperature (0–5 °C) to avoid side reactions.
- Allow the reaction to proceed at room temperature until completion (monitored by TLC or HPLC).
- Work-up involves aqueous extraction, drying, and concentration to obtain the Boc-protected amino acid methyl ester.
- The product is then converted back to the hydrochloride salt by treatment with HCl in ether or anhydrous hydrogen chloride gas.
Yield: Typically high, around 70–90% depending on reaction conditions.
-
- Protection is selective for the amino group due to the mildness of Boc2O.
- Reaction must be performed under anhydrous conditions to prevent hydrolysis of Boc2O.
- The hydrochloride salt form improves stability and handling.
Alternative Synthetic Routes via Peptidomimetic Coupling
In more complex synthetic schemes, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride can be prepared as an intermediate through coupling reactions:
Peptidomimetic Synthesis:
This compound is often synthesized by coupling Boc-protected amino acids with serine methyl ester hydrochloride using peptide coupling reagents such as PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and bases like diisopropylethylamine (DIEA) in anhydrous DMF.General Method B (from literature):
- Boc-L-serine methyl ester hydrochloride is reacted with Boc-protected amino acids or peptides in the presence of PyBOP and DIEA under nitrogen atmosphere at room temperature or slightly elevated temperature (~40 °C).
- The reaction proceeds for 2 hours or until completion.
- The product is purified by silica gel chromatography using mixtures of dichloromethane, acetone, and methanol.
- The final product is isolated as an off-white film or powder.
Yields: Reported yields range from 69% to 89% depending on the amino acid or peptide coupled.
Esterification of Boc-Serine
Another approach involves esterification of Boc-L-serine with methanol in the presence of acid catalysts or using thionyl chloride/methanol:
-
- Boc-L-serine is dissolved in methanol.
- Thionyl chloride is added dropwise at 25–30 °C to form the methyl ester hydrochloride salt directly.
- The reaction mixture is stirred until esterification is complete.
- Excess reagents are removed under reduced pressure to isolate the methyl ester hydrochloride.
Advantages: This method directly yields the hydrochloride salt without separate salt formation steps.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection of Serine Methyl Ester Hydrochloride | L-serine methyl ester hydrochloride | Boc2O, base, DCM or aqueous-organic, RT | Boc-Ser-OMe·HCl (hydrochloride) | 70–90 | Most common; mild conditions; selective |
| Peptide Coupling (General Method B) | Boc-L-serine methyl ester hydrochloride + Boc-amino acid | PyBOP, DIEA, DMF, N2, 40 °C | Boc-Ser-OMe derivatives | 69–89 | Used for peptidomimetic synthesis |
| Esterification of Boc-L-serine | Boc-L-serine | Methanol, thionyl chloride, 25–30 °C | Boc-Ser-OMe·HCl | High | Direct esterification to hydrochloride salt |
Analytical and Purification Notes
Purification: Typically performed by silica gel chromatography with solvent systems such as dichloromethane/methanol or dichloromethane/acetone/methanol mixtures. TLC monitoring with UV or KMnO4 staining is common.
-
- Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy confirms the presence of Boc group (tert-butyl singlet ~1.3 ppm), methyl ester (singlet ~3.7 ppm), and characteristic alpha proton shifts.
- The hydrochloride salt form is often confirmed by elemental analysis and melting point determination.
- Mass spectrometry and IR spectroscopy can also be used to confirm molecular weight and functional groups.
Summary and Recommendations
The Boc protection of L-serine methyl ester hydrochloride remains the most practical and widely used method for preparing this compound, offering high yields and operational simplicity.
For applications in peptidomimetic synthesis, coupling methods using PyBOP and DIEA in DMF provide efficient routes to generate Boc-protected intermediates with good purity.
Direct esterification of Boc-L-serine with methanol and thionyl chloride is an alternative that yields the hydrochloride salt directly, useful when starting from Boc-L-serine.
Careful control of reaction conditions, particularly moisture exclusion and temperature, is critical to avoid side reactions such as Boc group cleavage or hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are typically used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a free amine or a new protected amine.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and amino acid derivatives.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. The compound can be deprotected under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity and Stability
- Target Compound : The Boc group provides stability during basic reaction conditions, while the hydroxyl group participates in hydrogen bonding, enhancing solubility in aqueous environments . The hydrochloride salt improves handling and shelf life compared to free-base analogs .
- MPI17b: The benzyloxycarbonyl (Z) group allows for selective deprotection via hydrogenolysis, enabling modular synthesis of antiviral agents.
- SI-3 : The 3-methylbutanamido branch introduces steric hindrance, which may stabilize transition states in hybrid Lewis acid/base catalysis .
- Compound 103 : The tosyloxy group acts as a superior leaving group, facilitating nucleophilic displacement reactions in piperidine synthesis .
Market Relevance
The target compound is commercially available through suppliers like Nanjing Duolong Biotechnology, underscoring its demand as a pharmaceutical intermediate .
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride is a synthetic compound widely used in organic synthesis, particularly for the preparation of amino acid derivatives and peptides. This article explores its biological activity, synthesis, and applications, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine functionality during chemical reactions. Its molecular formula is , with a molecular weight of approximately 310.78 g/mol. The presence of the Boc group allows for selective deprotection, facilitating its use in peptide synthesis and other biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H20ClN2O4 |
| Molecular Weight | 310.78 g/mol |
| Solubility | Soluble in polar solvents |
| CAS Number | 35897-34-8 |
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of Amino Groups : The Boc group is attached to an amino acid or amino alcohol.
- Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (DCC) to create an O-acylisourea intermediate that reacts with an alcohol to form the ester.
- Deprotection : The Boc group can be removed under acidic conditions to reveal the free amine for further reactions.
Biological Activity
While specific biological activities of this compound are not extensively documented, its role as a precursor in peptide synthesis suggests significant potential in biological systems. Compounds like this are often employed in studies related to enzyme mechanisms and protein structure due to their ability to mimic natural amino acids .
Potential Applications
- Peptide Synthesis : Utilized in the creation of various peptides that can have biological significance.
- Enzyme Mechanism Studies : Serves as a model compound to investigate enzyme interactions and mechanisms.
- Medicinal Chemistry : Potentially contributes to drug development, particularly in designing peptidomimetics that can interact with biological targets .
Case Studies and Research Findings
Recent studies have highlighted the importance of compounds similar to this compound in medicinal chemistry:
- A study on chiral β-amino acids emphasized their role in developing peptidomimetics and their applications in synthesizing antibiotics and anticancer agents .
- Research focused on diastereoselective alkylation methods demonstrated how derivatives of isoserine can yield compounds with significant biological activity, showcasing the relevance of similar structures in drug discovery .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride, and how can yield and purity be maximized?
- Methodology : The synthesis typically starts with L-serine, which undergoes esterification with methanol and thionyl chloride (SOCl₂) to form the methyl ester. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃). Critical parameters include:
-
Temperature control : 0–5°C during Boc protection to minimize side reactions .
-
Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc coupling due to their inertness and solubility properties .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | L-serine, SOCl₂, MeOH, RT, 24h | ~95% | 90–92% |
| Boc Protection | Boc₂O, NaHCO₃, DCM, 0°C, 6h | 85–90% | 93–95% |
| Final Purification | Ethanol/water recrystallization | 80% | ≥98% |
Q. How is the compound characterized to confirm its structural integrity and stereochemical purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ 1.4 ppm for tert-butyl), methyl ester (δ 3.7 ppm), and hydroxypropanoate backbone .
- Chiral HPLC : To confirm the (2S) configuration using a chiral stationary phase (e.g., Chiralpak AD-H) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (C₉H₁₈N₂O₄·HCl: Calc. 254.71; Obs. 254.70) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Hydrolysis Sensitivity : The Boc group is stable in acidic conditions but hydrolyzes under strong bases. Store at -20°C in anhydrous DCM or under nitrogen to prevent moisture ingress .
- Thermal Degradation : DSC analysis shows decomposition onset at 150°C, necessitating avoidance of high-temperature processing .
Advanced Research Questions
Q. How does the stereochemistry of the compound influence its reactivity in peptide coupling reactions?
- Methodology :
- Mechanistic Insight : The (2S) configuration ensures compatibility with L-amino acid-based peptide synthesis. Steric hindrance from the Boc group and hydroxypropanoate side chain may require optimized coupling agents (e.g., HATU or DCC) for efficient amide bond formation .
- Case Study : In hybrid catalyst synthesis, the (2S) stereocenter directs regioselectivity in oxazoline-based scaffolds, as shown in Lewis acid/base catalysis .
Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts) during Boc deprotection?
- Methodology :
- Byproduct Identification : LC-MS/MS to detect trifluoroacetate adducts (common in TFA-mediated Boc cleavage).
- Kinetic Analysis : Vary TFA concentration (10–50% v/v in DCM) and monitor deprotection rates via in-situ FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
- Data Table :
| TFA (%) | Deprotection Time (min) | Byproduct (%) |
|---|---|---|
| 10 | 120 | <5% |
| 30 | 30 | 10–15% |
| 50 | 10 | 20–25% |
Q. How can this compound serve as a precursor for novel bioactive hybrids (e.g., antitubercular agents)?
- Methodology :
- Functionalization : React the hydroxy group with sulfonyl chlorides (e.g., tosyl chloride) to introduce leaving groups for nucleophilic substitution, enabling linkage to heterocyclic moieties .
- Biological Testing : In antitubercular studies, hydrazone derivatives of similar hydroxypropanoate esters show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?
- Challenges : The hydroxy group may interfere with resin loading.
- Solution : Protect the hydroxy group as a silyl ether (e.g., TBSCl) before immobilization on Wang resin. Post-synthesis, cleave with TFA/water (95:5) to retain Boc protection .
Q. How can enantiomeric excess (ee) be quantified when scaling up synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
